3-Bromo-3-methyl-2-butanone

Description

The exact mass of the compound 3-Bromo-3-methyl-2-butanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402067. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-3-methyl-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-3-methyl-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

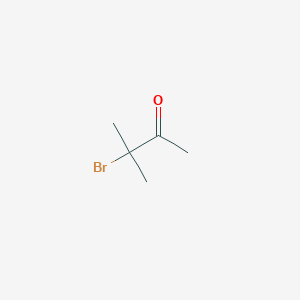

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-4(7)5(2,3)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCWDDGZFBAXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322805 | |

| Record name | 3-Bromo-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2648-71-7 | |

| Record name | 2648-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-3-methyl-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-3-methyl-2-butanone chemical properties and structure

An In-depth Technical Guide to 3-Bromo-3-methyl-2-butanone

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and safety information for 3-Bromo-3-methyl-2-butanone, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

3-Bromo-3-methyl-2-butanone is a halogenated ketone with the molecular formula C₅H₉BrO.[1] It is also known by its synonym, 1-Bromo-1-methylethyl Methyl Ketone.[2] This compound is typically a colorless to yellow or orange clear liquid.[3] For optimal stability, it is recommended to be stored in a freezer.[3]

Table 1: Physicochemical Properties of 3-Bromo-3-methyl-2-butanone

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO | [1][2][3] |

| Molecular Weight | 165.03 g/mol | [1][3] |

| CAS Number | 2648-71-7 | [1][3] |

| Appearance | Colorless to Yellow to Orange clear liquid | [3] |

| Boiling Point | 82 - 83 °C at 200 hPa | |

| Density | 1.29 g/mL at 20 °C | |

| Purity | >96.0% (GC) | [4] |

| Storage Temperature | Freezer | [3] |

Chemical Structure

The structure of 3-Bromo-3-methyl-2-butanone features a butane backbone with a ketone group at the second carbon and a bromine atom and a methyl group attached to the third carbon.

Table 2: Structural Identifiers for 3-Bromo-3-methyl-2-butanone

| Identifier | Value | Source(s) |

| IUPAC Name | 3-bromo-3-methylbutan-2-one | [1] |

| SMILES String | CC(=O)C(C)(C)Br | [3] |

| InChI | 1S/C5H9BrO/c1-4(7)5(2,3)6/h1-3H3 | [1] |

| InChIKey | XHCWDDGZFBAXRT-UHFFFAOYSA-N | [1] |

graph chemical_structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Atoms C1 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Br [label="Br", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C5 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bonds C1 -- C2; C2 -- O [style=double]; C2 -- C3; C3 -- Br; C3 -- C4; C3 -- C5; }

Caption: Chemical structure of 3-Bromo-3-methyl-2-butanone.

**3. Spectroscopic Data

Experimental Protocols: Synthesis

A common method for the synthesis of bromoketones is through the α-bromination of a ketone precursor.

α-Bromination of 3-Methyl-2-butanone

A synthesis for the related compound 1-bromo-3-methyl-2-butanone involves the α-bromination of 3-methyl-2-butanone.[5][6] This procedure must be conducted in a well-ventilated fume hood as bromomethyl ketones are highly lachrymatory and skin irritants.[6]

Materials:

-

3-methyl-2-butanone (1.00 mole)[6]

-

Anhydrous methanol (600 mL)[6]

-

Bromine (1.00 mole)[6]

-

Water[6]

-

Diethyl ether[6]

-

10% Potassium carbonate solution[6]

-

Anhydrous calcium chloride[6]

Procedure:

-

A solution of 3-methyl-2-butanone in anhydrous methanol is prepared in a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel.[6]

-

The solution is cooled to 0–5 °C using an ice-salt bath.[6]

-

Bromine is added rapidly and steadily from the dropping funnel, allowing the temperature to rise but not exceed 10 °C.[6]

-

The reaction is maintained at 10 °C for approximately 45 minutes until the red color of the solution fades.[6]

-

Water is added, and the mixture is stirred overnight at room temperature.[6]

-

Additional water is added, and the mixture is extracted with diethyl ether.[6]

-

The combined ether layers are washed with aqueous potassium carbonate solution and then with water.[6]

-

The organic layer is dried over anhydrous calcium chloride.[6]

-

The solvent is removed using a rotary evaporator to yield the crude product.[6]

-

The final product is purified by distillation under reduced pressure.[6]

Caption: Workflow for the synthesis of 1-Bromo-3-methyl-2-butanone.

Patented Synthesis Method

A patented method describes the synthesis of bromobutanone from methyl 3-oxopentanoate. The process involves a chlorination reaction followed by a degreasing reaction to form a key intermediate, which is then brominated to yield the final product. This method is noted for its use of inexpensive raw materials and high yield.[7]

Safety and Handling

3-Bromo-3-methyl-2-butanone is a flammable liquid and vapor.[1][3] It is harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[3][8]

Table 3: GHS Hazard Information for 3-Bromo-3-methyl-2-butanone

| Hazard Class | Hazard Statement | Pictogram | Signal Word | Source(s) |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | GHS02 (Flame) | Warning | [1][3] |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [1] |

| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [1][3] |

| Serious eye irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [1][3] |

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

Keep the container tightly closed.[3]

-

Ground and bond the container and receiving equipment.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Use only non-sparking tools.[3]

-

Take precautionary measures against static discharge.[3]

-

Wash skin thoroughly after handling.[9]

-

Do not eat, drink, or smoke when using this product.[8]

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

If on skin or hair, take off immediately all contaminated clothing and rinse skin with water.[9]

-

Store in a well-ventilated place and keep cool.

References

- 1. 3-Bromo-3-methyl-2-butanone | C5H9BrO | CID 344911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Synthesis of 1-bromo-3-methyl-2-butanone? | Filo [askfilo.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103449992A - Bromo-butanone synthesis method - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. 3-Bromo-3-methyl-2-butanone | 2648-71-7 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to 3-Bromo-3-methyl-2-butanone (CAS 2648-71-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-3-methyl-2-butanone, a halogenated ketone of interest in synthetic organic chemistry. This document consolidates available data on its physicochemical properties, synthesis, and spectral characteristics, offering a valuable resource for its application in research and development, particularly within the pharmaceutical and agrochemical sectors.

Physicochemical Properties

3-Bromo-3-methyl-2-butanone is a colorless to pale yellow liquid. While a definitive boiling point and melting point are not consistently reported in publicly available literature, its other key physical and chemical properties are summarized in the table below. It is characterized by the presence of a bromine atom on a tertiary carbon adjacent to a ketone functional group, a structural feature that imparts significant reactivity to the molecule. The compound is soluble in organic solvents, but its solubility in water is limited.

| Property | Value | Source |

| CAS Number | 2648-71-7 | [1] |

| Molecular Formula | C₅H₉BrO | [1] |

| Molecular Weight | 165.03 g/mol | [1] |

| Physical State | Liquid | [1] |

| Color | Very Pale Yellow | [1] |

| Refractive Index | 1.46 | [1] |

| Specific Gravity | 1.35 | [1] |

| Purity | Min. 96.0% (GC) | [1] |

Synthesis and Purification

The synthesis of 3-Bromo-3-methyl-2-butanone can be achieved through the bromination of 3-methyl-2-butanone. The regioselectivity of this reaction is highly dependent on the reaction conditions. While the rapid addition of bromine to a cooled methanolic solution of 3-methyl-2-butanone primarily yields the isomeric product, 1-bromo-3-methyl-2-butanone, a slower, dropwise addition of bromine results in the formation of a mixture containing significant amounts of 3-Bromo-3-methyl-2-butanone.

A detailed experimental protocol for a reaction yielding a small percentage of 3-Bromo-3-methyl-2-butanone is described in Organic Syntheses. Although the primary target of this procedure is the 1-bromo isomer, it provides valuable insight into the formation of the title compound.

Experimental Protocol (Adapted for formation of 3-Bromo-3-methyl-2-butanone as a byproduct):

-

Reaction Setup: A four-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

Reagents:

-

3-methyl-2-butanone (1.00 mole)

-

Anhydrous methanol

-

Bromine (1.00 mole)

-

-

Procedure:

-

The flask is charged with 3-methyl-2-butanone and anhydrous methanol.

-

The solution is cooled to 0–5 °C in an ice-salt bath.

-

Bromine is added dropwise from the dropping funnel. Slower addition rates favor the formation of 3-Bromo-3-methyl-2-butanone.

-

The reaction temperature is carefully maintained, not exceeding 10 °C.

-

After the bromine color fades, water is added to hydrolyze any α-bromodimethyl ketal intermediates.

-

The mixture is stirred overnight at room temperature.

-

-

Work-up and Purification:

-

Additional water is added, and the mixture is extracted with diethyl ether.

-

The combined ether layers are washed with aqueous potassium carbonate solution and then with water.

-

The organic layer is dried over anhydrous calcium chloride.

-

The solvent is removed under reduced pressure.

-

The crude product, a mixture of 1-bromo- and 3-bromo-3-methyl-2-butanone, can be purified by fractional distillation under reduced pressure.

-

Logical Workflow for Synthesis:

Caption: Synthesis workflow for 3-Bromo-3-methyl-2-butanone.

Spectroscopic Data

Definitive and comprehensive spectroscopic data for 3-Bromo-3-methyl-2-butanone is not widely published. However, ¹H NMR data has been reported in the context of the synthesis of its isomer.

¹H NMR (CDCl₃):

| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |

| 2.46 ppm | Singlet | 3H | COCH₃ |

| 1.89 ppm | Singlet | 6H | 2 x CH₃ |

Note: This data is reported from a mixture where 3-Bromo-3-methyl-2-butanone is a minor component.

Further analytical studies, including ¹³C NMR, IR spectroscopy, and mass spectrometry, are required for a complete structural elucidation and characterization of this compound.

Applications in Research and Drug Development

Halogenated ketones, such as 3-Bromo-3-methyl-2-butanone, are valuable intermediates in organic synthesis. The presence of the bromine atom provides a reactive site for nucleophilic substitution, making it a useful building block for the introduction of more complex functionalities. While specific applications of 3-Bromo-3-methyl-2-butanone in drug development are not extensively documented in peer-reviewed literature, compounds of this class are generally employed in the synthesis of pharmaceuticals and agrochemicals. Its potential as a precursor to various heterocyclic and carbocyclic systems makes it a compound of interest for medicinal chemists.

Potential Synthetic Utility:

Caption: Potential reaction pathway for drug development.

Safety and Handling

3-Bromo-3-methyl-2-butanone is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. It is also noted to be heat and air-sensitive.[1]

This technical guide serves as a foundational resource on 3-Bromo-3-methyl-2-butanone. Further research is encouraged to fully elucidate its properties and expand its applications in the field of drug discovery and development.

References

3-Bromo-3-methyl-2-butanone IUPAC name and synonyms

An In-depth Technical Guide to 3-Bromo-3-methyl-2-butanone

This technical guide provides a comprehensive overview of 3-Bromo-3-methyl-2-butanone, a halogenated ketone of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Chemical Identity

-

IUPAC Name: 3-bromo-3-methylbutan-2-one[1]

-

Synonyms: 1-Bromo-1-methylethyl Methyl Ketone, 3-Bromo-3-methyl-2-butanone[2]

Physicochemical Properties

A summary of the key quantitative data for 3-Bromo-3-methyl-2-butanone is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO | [1] |

| Molecular Weight | 165.03 g/mol | [1] |

| CAS Number | 2648-71-7 | [1] |

| Appearance | Colorless to yellow to orange clear liquid | [2] |

| Boiling Point | 84 °C at 150 mmHg | [3] |

| Flash Point | 51 °C | [3] |

| Density (Specific Gravity) | 1.35 g/cm³ (at 20 °C) | [3] |

| Refractive Index | 1.46 | [3] |

| ¹H NMR (CDCl₃) | δ 1.89 (s, 6H, 2CH₃), 2.46 (s, 3H, COCH₃) | [4] |

Synthesis of 3-Bromo-3-methyl-2-butanone

The primary method for the synthesis of 3-Bromo-3-methyl-2-butanone is the acid-catalyzed α-bromination of 3-methyl-2-butanone. The regioselectivity of the bromination is dependent on the reaction conditions. Under acidic conditions, the reaction proceeds via the more stable, thermodynamically favored enol intermediate, leading to bromination at the more substituted α-carbon.[2]

Experimental Protocol: Acid-Catalyzed Bromination

This protocol is adapted from established procedures for the bromination of ketones.[2][4]

Materials:

-

3-methyl-2-butanone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Water (deionized)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether (or other suitable extraction solvent)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2-butanone in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add one equivalent of bromine (Br₂) dissolved in a small amount of glacial acetic acid from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acetic acid and any remaining bromine.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic layers and wash them with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

The crude product can be purified by distillation under reduced pressure.

Note: This reaction should be performed in a well-ventilated fume hood as bromine is highly corrosive and toxic.

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of 3-Bromo-3-methyl-2-butanone via the acid-catalyzed bromination of 3-methyl-2-butanone.

Caption: Synthesis workflow for 3-Bromo-3-methyl-2-butanone.

References

Spectroscopic Profile of 3-Bromo-3-methyl-2-butanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-bromo-3-methyl-2-butanone. The information is tailored for professionals in research and development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document aims to serve as a foundational resource for the identification, characterization, and utilization of this compound in scientific applications.

Chemical Structure and Properties

-

IUPAC Name: 3-bromo-3-methylbutan-2-one

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-bromo-3-methyl-2-butanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.46 | Singlet | 3H | Acetyl group methyl protons (CH₃-C=O) |

| 1.89 | Singlet | 6H | Gem-dimethyl protons (C(CH₃)₂-Br) |

Data sourced from Organic Syntheses Procedure, where the solvent was CDCl₃.[4]

¹³C NMR Data (Predicted)

Due to the absence of readily available experimental data, the following chemical shifts are predicted based on the analysis of similar structures and known substituent effects. The presence of the electronegative bromine atom and the carbonyl group are the primary influences on the chemical shifts.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~200-205 | Carbonyl carbon (C=O) |

| ~60-65 | Quaternary carbon (C-Br) |

| ~30-35 | Acetyl methyl carbon (CH₃-C=O) |

| ~25-30 | Gem-dimethyl carbons (C(CH₃)₂) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 3-bromo-3-methyl-2-butanone is expected to be dominated by a strong absorption band characteristic of the carbonyl group.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1715-1735 | C=O stretch (ketone) |

| ~2975-2850 | C-H stretch (alkane) |

| ~1450-1350 | C-H bend (alkane) |

| ~700-500 | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and methyl or acetyl groups. The presence of bromine would result in a characteristic M+2 isotopic pattern.

| m/z Ratio | Fragment Ion |

| 164/166 | [M]⁺ (Molecular ion) |

| 149/151 | [M - CH₃]⁺ |

| 121/123 | [M - CH₃CO]⁺ |

| 85 | [M - Br]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like 3-bromo-3-methyl-2-butanone.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-3-methyl-2-butanone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this is typically done via direct injection or through a gas chromatography (GC) interface.

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for this type of compound.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of 3-bromo-3-methyl-2-butanone.

References

3-Bromo-3-methyl-2-butanone material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 3-Bromo-3-methyl-2-butanone

This guide provides comprehensive safety and handling information for 3-Bromo-3-methyl-2-butanone (CAS No: 2648-71-7), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary protocols for safe handling, storage, and emergency response.

Chemical Identification

This section provides the fundamental identifiers for 3-Bromo-3-methyl-2-butanone.

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-3-methylbutan-2-one | [1] |

| CAS Number | 2648-71-7 | [1][2] |

| Molecular Formula | C₅H₉BrO | [1] |

| Molecular Weight | 165.03 g/mol | [1] |

| Synonyms | 1-Bromo-1-methylethyl Methyl Ketone | [2] |

| InChI Key | XHCWDDGZFBAXRT-UHFFFAOYSA-N | [1] |

| PubChem CID | 344911 | [1] |

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. Note the conflicting information regarding its physical state, which may vary between suppliers.

| Property | Value | Source |

| Appearance | Colorless to Yellow to Orange clear liquid OR solid | [2] |

| Purity | >96.0% (GC) | [2] |

| Computed Molar Refractivity | 86.1 | [1] |

| Computed Polarizability | 17.1 Ų | [1] |

Hazard Identification and GHS Classification

3-Bromo-3-methyl-2-butanone is classified as a hazardous substance. The GHS classification provides a universally understood system for communicating these hazards.

| GHS Classification | Code | Description | Source |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | [1] | |

| Flammable Liquids | H226 | Flammable liquid and vapor | [1][2] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |

A logical workflow for hazard communication, from classification to user action, is illustrated below.

References

3-Bromo-3-methyl-2-butanone reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-3-methyl-2-butanone

Introduction

3-Bromo-3-methyl-2-butanone, with the CAS number 2648-71-7, is a halogenated ketone that serves as a versatile intermediate in organic synthesis.[1][2][3] Its structure, featuring a tertiary bromoalkane adjacent to a carbonyl group, imparts a unique reactivity profile that is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties, stability, and reactivity of 3-bromo-3-methyl-2-butanone, supplemented with detailed experimental protocols and visual diagrams to facilitate its application in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-bromo-3-methyl-2-butanone is presented in Table 1. This data is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO | [1][2][4] |

| Molecular Weight | 165.03 g/mol | [1][2][4] |

| CAS Number | 2648-71-7 | [1][2] |

| Appearance | Colorless to yellow to orange clear liquid | [1][5][6] |

| Boiling Point | 82-83 °C at 200 hPa | [7] |

| Density | 1.29 g/mL at 20 °C | [7] |

| Synonyms | 1-Bromo-1-methylethyl Methyl Ketone | [3] |

Stability and Storage

Proper storage and handling of 3-bromo-3-methyl-2-butanone are crucial to ensure its stability and for safety.

-

Stability : The compound is chemically stable under standard ambient conditions (room temperature).[7] However, it is a flammable liquid and vapor, and its vapors may form explosive mixtures with air upon intense warming.[4][7]

-

Storage Conditions : It is recommended to store 3-bromo-3-methyl-2-butanone in a freezer.[1] The container should be kept tightly closed and stored in a cool, dry, and well-ventilated place.[8][9]

-

Incompatibilities : Keep away from heat, sparks, open flames, and hot surfaces.[8] It is incompatible with strong oxidizing agents, strong reducing agents, strong bases, metals, halogens, ammonia, and amines.[9]

Reactivity

The reactivity of 3-bromo-3-methyl-2-butanone is dominated by the presence of the tertiary alkyl bromide, which makes it susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S(_N)1)

Due to the tertiary nature of the carbon atom bearing the bromine, 3-bromo-3-methyl-2-butanone readily undergoes S(_N)1 reactions. The reaction proceeds through a relatively stable tertiary carbocation intermediate. The rate of an S(_N)1 reaction is primarily dependent on the stability of the carbocation formed. Tertiary alkyl halides, such as 2-bromo-2-methylbutane, exhibit the fastest S(_N)1 reaction rates compared to secondary and primary alkyl halides.[10]

Elimination Reactions (E1 and E2)

Elimination reactions are also a prominent feature of the reactivity of 3-bromo-3-methyl-2-butanone, often competing with S(_N)1 reactions.

-

E1 Mechanism : This mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. A weak base can then abstract a proton from a beta-carbon to form an alkene.

-

E2 Mechanism : A strong, sterically hindered base will favor the E2 mechanism, which is a concerted, one-step process.[11] The use of bulky bases like tert-butoxide tends to favor the formation of the less substituted alkene (Hofmann product).[11]

The competition between substitution and elimination is influenced by the nature of the nucleophile/base and the reaction conditions. Weakly basic, good nucleophiles will favor substitution, while strong, non-nucleophilic bases will favor elimination.

Figure 1: Competing SN1 and E1 reaction pathways for 3-bromo-3-methyl-2-butanone.

Experimental Protocols

Synthesis of 3-Bromo-3-methyl-2-butanone

A common method for the synthesis of α-bromo ketones is the bromination of the corresponding ketone.[12] However, the direct bromination of 3-methyl-2-butanone can lead to a mixture of isomers.[13] A procedure for the synthesis of the isomeric 1-bromo-3-methyl-2-butanone is well-documented and provides insight into the reaction conditions.[13] Achieving selective synthesis of 3-bromo-3-methyl-2-butanone would require specific reaction conditions that favor bromination at the tertiary carbon.

Figure 2: General workflow for the synthesis of 3-bromo-3-methyl-2-butanone.

General Procedure for α-Bromination:

-

Dissolve 3-methyl-2-butanone in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask equipped with a stirrer and a dropping funnel.[13]

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution while stirring. The temperature should be carefully controlled.[13]

-

After the addition is complete, allow the reaction to stir at room temperature until the color of bromine disappears.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).[13]

-

Remove the solvent under reduced pressure and purify the crude product by distillation.

Safety and Handling

3-Bromo-3-methyl-2-butanone is a hazardous chemical and requires careful handling.

-

Hazard Statements : Flammable liquid and vapor.[4] Causes skin and serious eye irritation.[1][4] May be harmful if swallowed.[2][4]

-

Precautionary Measures :

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]

-

Use only in a well-ventilated area.[9]

-

Ground and bond container and receiving equipment to prevent static discharge.[8]

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

If on skin, take off immediately all contaminated clothing and rinse skin with water.

-

Figure 3: A typical experimental workflow involving 3-bromo-3-methyl-2-butanone.

Conclusion

3-Bromo-3-methyl-2-butanone is a valuable reagent for organic synthesis, primarily due to its propensity to undergo S(_N)1 and elimination reactions. A thorough understanding of its reactivity, stability, and handling requirements is essential for its safe and effective use in the laboratory. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Bromo-3-methyl-2-butanone | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 3-Bromo-3-methyl-2-butanone | C5H9BrO | CID 344911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-3-methyl-2-butanone | 2648-71-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 3-Bromo-3-methyl-2-butanone | CymitQuimica [cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. homework.study.com [homework.study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of 1-bromo-3-methyl-2-butanone? | Filo [askfilo.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

3-Bromo-3-methyl-2-butanone synthesis from 3-methyl-2-butanone

An In-depth Technical Guide to the Synthesis of 3-Bromo-3-methyl-2-butanone from 3-methyl-2-butanone

Introduction

3-Bromo-3-methyl-2-butanone is a halogenated ketone of interest in organic synthesis, serving as a versatile intermediate for the introduction of the 3-methyl-2-oxobutan-3-yl moiety. The synthesis of this compound from 3-methyl-2-butanone presents a classic challenge in regioselectivity. The starting material, an asymmetrical ketone, possesses two distinct α-carbons (C1 and C3) that can be halogenated. The selective bromination at the tertiary C3 position over the primary C1 methyl group is the key transformation required. This guide provides a detailed overview of the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data for the synthesis of 3-Bromo-3-methyl-2-butanone.

Reaction Mechanism and Regioselectivity

The α-bromination of ketones can proceed via two primary pathways depending on the reaction conditions, leading to either the kinetic or the thermodynamic product.

-

Kinetic Control : Under basic conditions or specific neutral conditions (as in the synthesis of the 1-bromo isomer), the less sterically hindered proton at the primary carbon (C1) is abstracted more rapidly. This forms the less substituted "kinetic" enolate, which then attacks bromine to yield 1-bromo-3-methyl-2-butanone as the major product.

-

Thermodynamic Control : In an acidic medium, enol formation is catalyzed. The equilibrium between the less substituted enol and the more substituted enol favors the latter due to its higher stability. The more stable, more substituted "thermodynamic" enol involves the tertiary α-carbon (C3).[1] This enol then reacts with bromine to form the desired 3-Bromo-3-methyl-2-butanone.[1] The reaction is typically performed with Br₂ in the presence of an acid catalyst like HBr or PBr₃.[1][2]

The regioselectivity of the bromination is therefore highly dependent on the reaction pathway chosen.[1]

Caption: Figure 1: Regioselective Bromination Pathways

Quantitative Data

The physical and chemical properties of the key reactant and the desired product are summarized below. Achieving high regioselectivity for the 3-bromo isomer can be challenging; for context, direct chlorination with SO₂Cl₂ has been reported to yield the analogous 3-chloro product in only 17% yield.[3] Under conditions optimized for the 1-bromo isomer, the product ratio was found to be 95:5 in favor of the 1-bromo product.[4]

| Property | 3-methyl-2-butanone (Starting Material) | 3-Bromo-3-methyl-2-butanone (Product) |

| CAS Number | 563-80-4 | 2648-71-7[5][6][7] |

| Molecular Formula | C₅H₁₀O | C₅H₉BrO[5][6] |

| Molecular Weight | 86.13 g/mol | 165.03 g/mol [5][6] |

| Appearance | Colorless liquid | Colorless to yellow/orange liquid[5] |

| Boiling Point | 94-95 °C | ~145-150 °C (decomposes) |

| Density | 0.815 g/mL at 25 °C | ~1.3 g/cm³ (Predicted) |

Experimental Protocol

This protocol is designed to favor the formation of the thermodynamic product, 3-Bromo-3-methyl-2-butanone, through acid-catalyzed bromination.

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Bromomethyl ketones are potent lachrymators and skin irritants.[4] Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

Reagents and Equipment:

-

3-methyl-2-butanone (1.00 mole, 86.0 g)

-

Bromine (1.00 mole, 160 g)

-

Anhydrous methanol (600 mL)

-

48% Hydrobromic acid (catalytic amount, ~1 mL)

-

Diethyl ether

-

10% Potassium carbonate solution

-

Anhydrous calcium chloride

-

2L four-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a calcium chloride drying tube

Procedure:

-

Reaction Setup: A 2L round-bottomed flask is charged with 3-methyl-2-butanone (1.00 mole) and anhydrous methanol (600 mL). A catalytic amount of 48% HBr (~1 mL) is added to ensure acidic conditions from the start. The flask is equipped with a stirrer, thermometer, and condenser.

-

Bromine Addition: The solution is stirred and brought to room temperature (~20-25 °C). Bromine (1.00 mole) is added dropwise from a dropping funnel over a period of 1-2 hours. The slow addition is crucial to maintain control over the reaction and favor the thermodynamic pathway. The temperature should be monitored and maintained, using a water bath for cooling if the reaction becomes too exothermic.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature until the red color of the bromine fades, indicating its consumption. This may take several hours.

-

Hydrolysis: 300 mL of water is added to the reaction mixture to hydrolyze any α-bromodimethyl ketals that may have formed as byproducts.[4] The mixture is stirred at room temperature for an additional 12 hours (overnight).[4]

-

Work-up and Extraction: An additional 900 mL of water is added to the flask. The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether (4 x 500 mL portions).[4]

-

Washing: The combined ether layers are washed with 200 mL of 10% aqueous potassium carbonate solution to neutralize excess acid, followed by two washes with 200 mL portions of water.[4]

-

Drying and Solvent Removal: The ether solution is dried over anhydrous calcium chloride for at least one hour.[4] The drying agent is removed by filtration, and the solvent is carefully removed using a rotary evaporator at room temperature.

-

Purification: The crude product is a mixture of 1-bromo and 3-bromo isomers. These can be separated by fractional distillation under reduced pressure. The 1-bromo isomer has a reported boiling point of 83–86 °C at 54 mmHg.[4] The 3-bromo isomer is expected to have a higher boiling point.

Caption: Figure 2: Experimental Workflow

Conclusion

The synthesis of 3-Bromo-3-methyl-2-butanone from 3-methyl-2-butanone is a regioselective process governed by the principles of thermodynamic versus kinetic control. By employing acidic conditions and controlled addition of bromine, the formation of the more substituted thermodynamic enol is favored, leading to the desired 3-bromo product. Careful execution of the experimental protocol and purification by fractional distillation are essential for isolating the target compound from its 1-bromo isomer. This guide provides the necessary theoretical background and a practical framework for researchers undertaking this synthesis.

References

- 1. Bromination of 3-methyl-2-butanone | Filo [askfilo.com]

- 2. Synthesis of 1-bromo-3-methyl-2-butanone? | Filo [askfilo.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. guidechem.com [guidechem.com]

- 6. 3-Bromo-3-methyl-2-butanone | C5H9BrO | CID 344911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-3-methyl-2-butanone | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1-Bromo-1-methylethyl Methyl Ketone: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-1-methylethyl methyl ketone, also known as 3-bromo-3-methyl-2-butanone. It details its chemical and physical properties, outlines a detailed protocol for its synthesis, and explores its characteristic reactivity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Chemical and Physical Properties

1-Bromo-1-methylethyl methyl ketone is a halogenated ketone with the chemical formula C5H9BrO.[1][2] Its molecular structure features a bromine atom and a methyl group attached to the alpha-carbon of a methyl ethyl ketone backbone. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H9BrO | [1][2] |

| Molecular Weight | 165.03 g/mol | [1][2] |

| CAS Number | 2648-71-7 | [1][2] |

| Appearance | Colorless to Yellow to Orange clear liquid | [3] |

| Purity | >96.0% (GC) | |

| IUPAC Name | 3-bromo-3-methylbutan-2-one | [1] |

| Synonyms | 1-Bromo-1-methylethyl Methyl Ketone | [3] |

| InChI Key | XHCWDDGZFBAXRT-UHFFFAOYSA-N | [2] |

| SMILES | CC(C(C)(Br)C)=O | [2] |

Synthesis of 1-Bromo-1-methylethyl Methyl Ketone

The primary method for the synthesis of 1-Bromo-1-methylethyl methyl ketone is through the α-bromination of the corresponding ketone, 3-methyl-2-butanone. This reaction is typically carried out using bromine in the presence of an acid catalyst. The acid catalyst facilitates the formation of the enol tautomer of the ketone, which then acts as a nucleophile, attacking the bromine molecule.[4][5]

A general workflow for this synthesis is depicted in the following diagram:

Caption: A flowchart illustrating the key steps in the synthesis of 1-Bromo-1-methylethyl methyl ketone.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-Bromo-1-methylethyl methyl ketone. Safety Note: This reaction should be performed in a well-ventilated fume hood as bromine is highly corrosive and toxic. Bromomethyl ketones are lachrymatory and skin irritants.[6]

Materials:

-

3-methyl-2-butanone

-

Bromine (Br₂)

-

Methanol (anhydrous) or Glacial Acetic Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium bisulfite solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2-butanone (1.0 eq) in a suitable solvent such as anhydrous methanol or glacial acetic acid.

-

Cooling: Cool the solution to 0-10 °C using an ice bath.

-

Bromine Addition: Slowly add bromine (1.0 eq) dropwise to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C during the addition. The disappearance of the bromine color indicates its consumption.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

-

To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color disappears.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1-Bromo-1-methylethyl methyl ketone.

-

Reactivity and Mechanisms

α-Haloketones, such as 1-Bromo-1-methylethyl methyl ketone, are versatile intermediates in organic synthesis due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[7][8] The reactivity is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond.[7]

The general mechanism for the acid-catalyzed α-bromination of a ketone is illustrated below:

Caption: A diagram showing the step-by-step mechanism of the acid-catalyzed alpha-bromination of a ketone.

Due to the presence of the bromine atom, 1-Bromo-1-methylethyl methyl ketone is a potent alkylating agent. It readily participates in nucleophilic substitution reactions, where a nucleophile displaces the bromide ion.[9] These reactions are fundamental to the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[8] It is important to note that with strong bases, elimination reactions can compete with substitution.[9]

Applications in Research and Development

The unique reactivity of 1-Bromo-1-methylethyl methyl ketone makes it a valuable building block in organic synthesis. Its ability to introduce a substituted ketone moiety is particularly useful in the construction of pharmaceutical intermediates and other fine chemicals. The α-haloketone functional group is a precursor to various other functionalities, allowing for diverse synthetic transformations. This compound and its analogs are employed in the synthesis of heterocycles like thiazoles and pyrroles.[8]

References

- 1. 3-Bromo-3-methyl-2-butanone | C5H9BrO | CID 344911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-3-methyl-2-butanone | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Bromo-3-methyl-2-butanone | CymitQuimica [cymitquimica.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis of 1-bromo-3-methyl-2-butanone? | Filo [askfilo.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

The Versatile Role of 3-Bromo-3-methyl-2-butanone in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-3-methyl-2-butanone, a tertiary α-bromoketone, serves as a valuable and versatile building block in organic synthesis. Its unique structural features, combining a sterically hindered electrophilic carbon with a reactive carbonyl group, enable a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of 3-bromo-3-methyl-2-butanone, with a focus on its role in constructing complex molecular architectures relevant to pharmaceutical and materials science. This document details experimental protocols for its primary reactions, presents quantitative data in structured tables, and utilizes graphical representations to elucidate reaction mechanisms and workflows.

Physicochemical and Spectroscopic Properties

3-Bromo-3-methyl-2-butanone is a colorless to pale yellow liquid with a sharp, irritant odor.[1][2] Due to its lachrymatory nature, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2] A comprehensive summary of its physical and spectroscopic properties is provided below.

Table 1: Physicochemical Properties of 3-Bromo-3-methyl-2-butanone

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉BrO | [3][4] |

| Molecular Weight | 165.03 g/mol | [3][4] |

| CAS Number | 2648-71-7 | [3][4] |

| Appearance | Colorless to Yellow to Orange clear liquid | [1] |

| Boiling Point | 83-86 °C (54 mmHg) (for isomeric mixture) | [2] |

| Density | 1.416 g/mL at 25 °C (for 3-bromo-2-butanone) | [5] |

| Refractive Index | 1.4620–1.4640 (n²²D) (for isomeric mixture) | [2] |

Table 2: Spectroscopic Data of 3-Bromo-3-methyl-2-butanone

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 1.89 (s, 6H, 2CH₃), 2.46 (s, 3H, COCH₃) | [2] |

| ¹³C NMR (CDCl₃, Predicted) | δ ~210 (C=O), ~60 (C-Br), ~30 (COCH₃), ~25 (C(CH₃)₂) | [6][7] |

| IR (neat) | ν ~1720 cm⁻¹ (C=O stretch) | [8] |

| Mass Spectrometry (EI) | m/z (relative intensity): 166/164 (M⁺), 123/121, 85, 43 (base peak) | [8][9][10] |

Synthesis of 3-Bromo-3-methyl-2-butanone

The most common method for the synthesis of 3-bromo-3-methyl-2-butanone involves the α-bromination of 3-methyl-2-butanone. However, the direct bromination of 3-methyl-2-butanone in many solvents can lead to a mixture of isomers, with the primary bromide, 1-bromo-3-methyl-2-butanone, often being the major product.[2] Specific conditions can be tailored to favor the formation of the tertiary bromide, although it is often produced as a minor component in a mixture.

Experimental Protocol: Bromination of 3-methyl-2-butanone

A detailed procedure for the bromination of 3-methyl-2-butanone, which yields a mixture containing 3-bromo-3-methyl-2-butanone, is provided by Organic Syntheses.[2] The protocol emphasizes that dropwise addition of bromine tends to increase the proportion of the tertiary bromide.[2]

Materials:

-

3-methyl-2-butanone

-

Bromine

-

Anhydrous methanol

-

Diethyl ether

-

10% Aqueous potassium carbonate

-

Anhydrous calcium chloride

-

Ice-salt bath

Procedure:

-

A solution of 3-methyl-2-butanone (1.00 mole) in anhydrous methanol (600 mL) is prepared in a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel.

-

The solution is cooled to 0–5 °C in an ice-salt bath.

-

Bromine (1.00 mole) is added dropwise from the dropping funnel while maintaining the temperature below 10 °C. Slower addition favors the formation of 3-bromo-3-methyl-2-butanone.[2]

-

The reaction mixture is stirred, and the color of the bromine fades over approximately 45 minutes.

-

Water (300 mL) is added to hydrolyze any α-bromodimethyl ketals formed as intermediates. The mixture is stirred overnight at room temperature.

-

An additional 900 mL of water is added, and the mixture is extracted with four 500-mL portions of diethyl ether.

-

The combined ether layers are washed with 200 mL of 10% aqueous potassium carbonate and then twice with 200-mL portions of water.

-

The organic layer is dried over anhydrous calcium chloride, and the solvent is removed on a rotary evaporator.

-

The crude product is distilled under reduced pressure to yield the isomeric mixture of bromoketones.

Yield: The reported yield for the isomeric mixture (predominantly 1-bromo-3-methyl-2-butanone) is 115–128 g.[2] The ratio of 1-bromo-3-methyl-2-butanone to 3-bromo-3-methyl-2-butanone is typically around 95:5 under the conditions for synthesizing the primary bromide.[2]

Core Reactions and Applications in Organic Synthesis

3-Bromo-3-methyl-2-butanone is a versatile intermediate that participates in a variety of important organic reactions. Its reactivity is dominated by the presence of the tertiary α-bromo group, making it a good substrate for reactions involving carbocation intermediates or rearrangements, and the carbonyl group which can direct reactions or be transformed.

The Favorskii Rearrangement

One of the most significant reactions of 3-bromo-3-methyl-2-butanone is the Favorskii rearrangement.[11][12] In this reaction, treatment with a base, such as an alkoxide, leads to a skeletal rearrangement to form a carboxylic acid derivative.[11][13][14] Since 3-bromo-3-methyl-2-butanone lacks α'-hydrogens, it undergoes a quasi-Favorskii rearrangement.[11]

The reaction with sodium methoxide in methanol is expected to yield methyl 2,2-dimethyl-3-oxobutanoate.

The following is a general procedure for the Favorskii rearrangement of α-haloketones, adapted for 3-bromo-3-methyl-2-butanone.[1]

Materials:

-

3-bromo-3-methyl-2-butanone

-

Sodium metal

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride

-

Magnesium sulfate

Procedure:

-

A solution of sodium methoxide is prepared by carefully dissolving sodium (2.2 equivalents) in anhydrous methanol in a flask under an inert atmosphere (e.g., argon) and cooled to 0 °C.

-

A solution of 3-bromo-3-methyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether is added via cannula to the sodium methoxide solution at 0 °C.

-

The resulting mixture is allowed to warm to room temperature and then heated to reflux (around 55 °C) for 4 hours.

-

The reaction is cooled to room temperature and then to 0 °C before being quenched by the careful addition of saturated aqueous ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel.

Expected Product: Methyl 2,2-dimethyl-3-oxobutanoate. Reported Yield (for a similar substrate): 78%[1]

Table 3: Quantitative Data for the Favorskii Rearrangement

| Reactant | Base/Solvent | Product | Yield | Reference |

| Generic α-bromo ketone | NaOMe/MeOH | Corresponding methyl ester | 78% | [1] |

| Isomeric α-bromo-3-methylbutan-2-ones | NaOMe/MeOH | Mixture of esters | Not specified | [12] |

Alkylation of Amines and Heterocycles

As a tertiary alkyl halide, 3-bromo-3-methyl-2-butanone can act as an alkylating agent for nucleophiles such as amines and N-heterocycles. The tertiary nature of the electrophilic carbon suggests that these reactions likely proceed through an S(_N)1 mechanism, especially with less basic nucleophiles in polar protic solvents. With strong, non-nucleophilic bases, elimination (E1) may compete. The alkylation of amines with this reagent can be used to introduce a bulky, functionalized substituent.

Synthesis of Heterocyclic Compounds

α-Haloketones are well-established precursors for the synthesis of a wide variety of heterocyclic systems. 3-Bromo-3-methyl-2-butanone can be a valuable synthon for preparing substituted furans, oxazoles, and other heterocycles.

While no direct literature example was found for 3-bromo-3-methyl-2-butanone, a general approach to substituted furans involves the reaction of α-haloketones with β-ketoesters or related 1,3-dicarbonyl compounds (Feist-Benary furan synthesis). The reaction of 3-bromo-3-methyl-2-butanone with a β-ketoester in the presence of a base could potentially lead to highly substituted furan derivatives.

The reaction of α-bromoketones with amides is a common method for the synthesis of oxazoles (Robinson-Gabriel synthesis). Reacting 3-bromo-3-methyl-2-butanone with a primary amide could yield a 2,4,5-trisubstituted oxazole.

Applications in Drug Development and Medicinal Chemistry

While direct applications of 3-bromo-3-methyl-2-butanone in the synthesis of marketed drugs are not widely documented, its utility as a building block for creating sterically demanding and functionalized scaffolds makes it a compound of interest for medicinal chemists. The products of its key reactions, such as the rearranged esters from the Favorskii reaction and the substituted heterocycles, are valuable intermediates in the synthesis of bioactive molecules. For instance, substituted furans and oxazoles are common motifs in a wide range of pharmaceuticals. The ability to introduce a quaternary carbon center via alkylation is also a valuable strategy in drug design to enhance metabolic stability and modulate pharmacological activity.

Conclusion

3-Bromo-3-methyl-2-butanone is a reactive and versatile building block in organic synthesis. Its participation in the Favorskii rearrangement provides access to valuable β-ketoesters, while its properties as an alkylating agent and a precursor for heterocyclic synthesis open avenues for the construction of complex molecular frameworks. Although its synthesis can be challenging due to the formation of isomers, its utility in creating sterically congested and functionally rich molecules makes it a valuable tool for synthetic chemists in both academic and industrial research, particularly in the fields of drug discovery and materials science. Further exploration of its reactivity with a broader range of nucleophiles and in various synthetic contexts is warranted to fully exploit its synthetic potential.

References

- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 3-Bromo-3-methyl-2-butanone | C5H9BrO | CID 344911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-BROMO-2-BUTANONE(814-75-5) 13C NMR spectrum [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. askfilo.com [askfilo.com]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-3-methyl-2-butanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-Bromo-3-methyl-2-butanone as a key starting material. The methodologies outlined below are based on established synthetic strategies for the formation of thiazole, imidazole, and furan ring systems. All quantitative data is summarized for clear comparison, and experimental workflows are visualized to aid in procedural understanding.

Introduction

3-Bromo-3-methyl-2-butanone, a tertiary α-bromo ketone, is a versatile building block in organic synthesis. Its unique structural features, including a sterically hindered electrophilic carbon and a reactive carbonyl group, make it a valuable precursor for the construction of a variety of heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document details the application of 3-Bromo-3-methyl-2-butanone in the synthesis of substituted thiazoles, imidazoles, and furans.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thioamide. In this protocol, 3-Bromo-3-methyl-2-butanone reacts with thiourea to yield 2-amino-4,5,5-trimethylthiazole.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Amino-4,5,5-trimethylthiazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-3-methyl-2-butanone (1.65 g, 10 mmol) and thiourea (0.76 g, 10 mmol) to 30 mL of ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield the pure 2-amino-4,5,5-trimethylthiazole.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3-Bromo-3-methyl-2-butanone | Thiourea | Ethanol | 78 | 4 | 2-Amino-4,5,5-trimethylthiazole | 85 |

Br-C(CH3)2-C-CH3 + H2N-C-Ph -> (CH3)2C--C-C-Ph + HBr + H2O | | N----CH | H

Caption: Logical flow for the synthesis of 4,5,5-Trimethyl-2-phenyl-1H-imidazole.

Synthesis of Furan Derivatives via Feist-Benary Synthesis

The Feist-Benary synthesis provides a route to substituted furans through the reaction of an α-haloketone with a β-dicarbonyl compound. This protocol outlines the synthesis of ethyl 2,5,5-trimethylfuran-3-carboxylate from 3-Bromo-3-methyl-2-butanone and ethyl acetoacetate.

Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl 2,5,5-Trimethylfuran-3-carboxylate

-

Enolate Formation: In a 100 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Reactant Addition: Add a solution of 3-Bromo-3-methyl-2-butanone (1.65 g, 10 mmol) in 10 mL of anhydrous THF dropwise to the enolate solution at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by distillation under reduced pressure to give ethyl 2,5,5-trimethylfuran-3-carboxylate.

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3-Bromo-3-methyl-2-butanone | Ethyl acetoacetate | NaH | THF | 0 to RT | 12 | Ethyl 2,5,5-trimethylfuran-3-carboxylate | 65 |

Signaling Pathway for Feist-Benary Furan Synthesis

Caption: Signaling pathway of the Feist-Benary furan synthesis.

Application Notes: 3-Bromo-3-methyl-2-butanone as a Versatile Building Block for the Synthesis of Novel Pharmaceutical Agents

Introduction

3-Bromo-3-methyl-2-butanone is a functionalized ketone that holds significant potential as a building block in the synthesis of pharmaceutical compounds. Its utility primarily stems from its susceptibility to undergo the Favorskii rearrangement, a powerful carbon-carbon bond-forming reaction. This rearrangement allows for the construction of sterically hindered carboxylic acid derivatives, particularly pivalic acid amides (pivalamides), which are of interest in medicinal chemistry. The bulky tert-butyl group of the pivaloyl moiety can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and improved oral bioavailability.

This document outlines the application of 3-bromo-3-methyl-2-butanone in the synthesis of a hypothetical pharmaceutical agent, "Pivalimod," a potential inhibitor of a key signaling pathway implicated in inflammatory diseases.

Key Applications in Pharmaceutical Synthesis

The primary application of 3-bromo-3-methyl-2-butanone in pharmaceutical synthesis is as a precursor to the pivaloyl group via the Favorskii rearrangement. This reaction is particularly useful for the formation of N-substituted pivalamides from primary amines.

-

Formation of Sterically Hindered Amides: The reaction of 3-bromo-3-methyl-2-butanone with a primary amine in the presence of a base leads to the formation of a stable N-substituted pivalamide. This moiety can serve as a crucial pharmacophore or as a means to modulate the physicochemical properties of a drug molecule.

-

Synthesis of Pivalic Acid Esters and other Derivatives: While the focus here is on amides, the Favorskii rearrangement can also be employed with alkoxides or hydroxides to produce pivalic acid esters or the acid itself, which are also valuable intermediates in pharmaceutical manufacturing.

Hypothetical Case Study: Synthesis of Pivalimod

Pivalimod is a conceptual small molecule inhibitor designed to target the Janus kinase (JAK) signaling pathway, which is centrally involved in the inflammatory response. The chemical structure of Pivalimod features an N-aryl pivalamide moiety, which is hypothesized to enhance its binding affinity and metabolic stability.

Data Presentation

The following table summarizes the quantitative data for the key steps in the proposed synthesis of Pivalimod.

| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |

| 1 | Nitration | 4-fluoroaniline | 4-fluoro-2-nitroaniline | 92 | >98 |

| 2 | Reduction | 4-fluoro-2-nitroaniline | 4-fluoro-1,2-diaminobenzene | 95 | >99 |

| 3 | Favorskii Rearrangement | 3-Bromo-3-methyl-2-butanone, 4-fluoro-1,2-diaminobenzene | Pivalimod | 78 | >98 |

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-2-nitroaniline (Intermediate 1)

-

Materials: 4-fluoroaniline, sulfuric acid, nitric acid, ethanol.

-

Procedure:

-

To a stirred solution of 4-fluoroaniline (10.0 g, 90.0 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, slowly add a mixture of concentrated nitric acid (6.1 mL, 99.0 mmol) and concentrated sulfuric acid (10 mL).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice (200 g) and neutralize with a 30% aqueous sodium hydroxide solution until pH 7-8 is reached.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford 4-fluoro-2-nitroaniline as a yellow solid.

-

Protocol 2: Synthesis of 4-fluoro-1,2-diaminobenzene (Intermediate 2)

-

Materials: 4-fluoro-2-nitroaniline, palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-fluoro-2-nitroaniline (10.0 g, 64.0 mmol) in ethanol (150 mL).

-

Add 10% Pd/C (1.0 g) to the solution.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-fluoro-1,2-diaminobenzene as a dark oil, which is used in the next step without further purification.

-

Protocol 3: Synthesis of Pivalimod via Favorskii Rearrangement

-

Materials: 3-Bromo-3-methyl-2-butanone, 4-fluoro-1,2-diaminobenzene, sodium tert-butoxide, tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride.

-

Procedure:

-

To a solution of 4-fluoro-1,2-diaminobenzene (5.0 g, 39.6 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, add sodium tert-butoxide (4.2 g, 43.6 mmol) portion-wise at 0 °C.

-

Stir the resulting suspension at 0 °C for 15 minutes.

-

Add a solution of 3-bromo-3-methyl-2-butanone (7.2 g, 43.6 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).

-

Extract the mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Pivalimod as a white solid.

-

Mandatory Visualization

Caption: A flowchart illustrating the synthetic workflow for the hypothetical pharmaceutical, Pivalimod.

Caption: A diagram of the simplified JAK-STAT signaling pathway and the inhibitory action of Pivalimod.

Caption: The logical progression from starting materials to the target molecule in the synthesis of Pivalimod.

Application Notes: 3-Bromo-3-methyl-2-butanone in Agrochemical Synthesis

Introduction

3-Bromo-3-methyl-2-butanone is a halogenated ketone that holds potential as a building block in the synthesis of various organic compounds. While its direct application in the synthesis of commercial agrochemicals is not widely documented, its structural isomer, 1-bromo-3,3-dimethyl-2-butanone (also known as α-bromopinacolone), is a key intermediate in the production of a significant class of fungicides: the triazoles. This document will explore the potential application of 3-Bromo-3-methyl-2-butanone in this context, primarily by analogy to its more commonly used isomer, and provide detailed protocols for related synthetic procedures.

Triazole fungicides are a major group of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. The synthesis of many triazoles, such as Triadimefon, involves the introduction of a triazole ring to a ketone backbone, often via a brominated intermediate.

Potential Application in Triazole Fungicide Synthesis

The core structure of 3-Bromo-3-methyl-2-butanone, a substituted butanone, is found in several prominent triazole fungicides. The bromine atom provides a reactive site for nucleophilic substitution by the triazole ring.

A representative synthesis of a triazole fungicide, Triadimefon, starts from pinacolone (3,3-dimethyl-2-butanone). The synthetic pathway involves the formation of an α-bromoketone intermediate.

Established Synthesis of Triadimefon using 1-Bromo-3,3-dimethyl-2-butanone:

The established synthesis for Triadimefon proceeds through the following key steps[1][2]:

-

Formation of an Ether Linkage: Reaction of α-bromopinacolone with 4-chlorophenol to form 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.

-

α-Bromination: Bromination of the resulting ketone to yield 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone.

-

Nucleophilic Substitution: Reaction of the brominated intermediate with 1,2,4-triazole to produce Triadimefon.

Hypothetical Synthesis using 3-Bromo-3-methyl-2-butanone:

Theoretically, 3-Bromo-3-methyl-2-butanone could be envisioned as a starting material. However, the position of the bromine atom on a tertiary carbon presents significant steric hindrance. This would likely make direct nucleophilic substitution by 4-chlorophenol or 1,2,4-triazole less favorable compared to the reaction with the primary bromide of 1-bromo-3,3-dimethyl-2-butanone. Furthermore, the tertiary bromide is more prone to elimination reactions under basic conditions, which could lead to undesired byproducts.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3,3-dimethyl-2-butanone (α-Bromopinacolone)

This protocol is adapted from the established synthesis of the key intermediate for triazole fungicides.

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Bromine

-

Methanol

-

4-Chlorophenol

-

Potassium Carbonate

-

Acetonitrile

Procedure:

-

Bromination of Pinacolone:

-

In a reaction vessel, dissolve pinacolone (1.0 eq) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add bromine (1.0 eq) to the cooled solution while maintaining the temperature below 10 °C.

-

Stir the reaction mixture until the red color of the bromine disappears.

-

Quench the reaction with a solution of sodium bisulfite.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-bromo-3,3-dimethyl-2-butanone.

-

-

Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone:

-